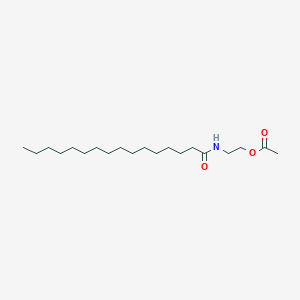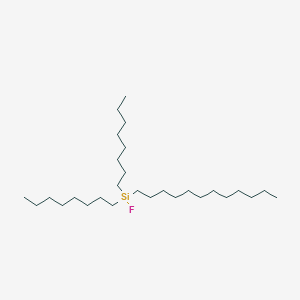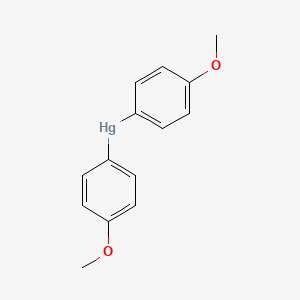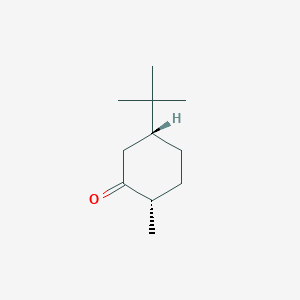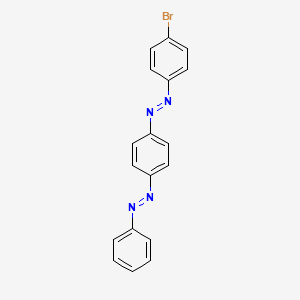
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is an organic compound with the chemical formula C12H9BrN2. It is a solid substance that appears as yellow crystals This compound is known for its unique structural properties, which include a bromine atom attached to a phenyl ring and a diazene group linking two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene typically involves the reaction of 4-bromoaniline with aniline in the presence of an oxidizing agent such as OXONE. The reaction is carried out in a solvent like dichloromethane (CH2Cl2) and water, and the mixture is stirred at room temperature for about 18 hours . The product is then extracted and purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optoelectronic properties
Mechanism of Action
The mechanism by which (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene: This compound has similar structural features but includes additional halogen atoms, which can alter its chemical and physical properties.
(Z)-3-(3-Bromophenyl)-1-(1,5-Dimethyl-1H-Pyrazol-3-yl)-3-Hydroxyprop-2-en-1-one: This compound contains a bromophenyl group and exhibits different biological activities due to its unique functional groups.
Uniqueness
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is unique due to its combination of a bromine atom and a diazene group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural versatility make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
6271-26-7 |
|---|---|
Molecular Formula |
C18H13BrN4 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-phenyldiazenylphenyl)diazene |
InChI |
InChI=1S/C18H13BrN4/c19-14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H |
InChI Key |
ZYWBJIXGFCLOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


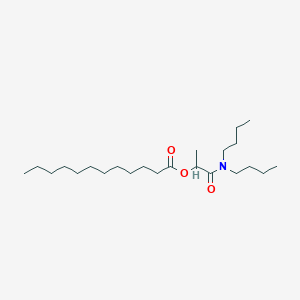

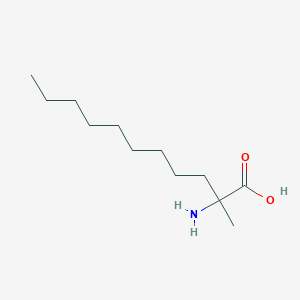
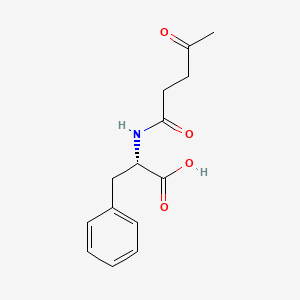
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)

![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
